1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide

Catalog No.
S13951515
CAS No.
M.F
C12H15N5
M. Wt
229.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxi...

Product Name

1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide

IUPAC Name

2-propan-2-yl-5-pyridin-3-ylpyrazole-3-carboximidamide

Molecular Formula

C12H15N5

Molecular Weight

229.28 g/mol

InChI

InChI=1S/C12H15N5/c1-8(2)17-11(12(13)14)6-10(16-17)9-4-3-5-15-7-9/h3-8H,1-2H3,(H3,13,14)

InChI Key

ZFGXTLCBEKLTCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CN=CC=C2)C(=N)N

1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide is a highly specialized, bifunctional heterocyclic building block primarily utilized in the synthesis of fused pyrazolo-azine libraries, such as pyrazolo[1,5-a][1,3,5]triazines [1]. Structurally, it combines an N-isopropyl group for enhanced organic solubility and steric tuning, a pyridin-3-yl moiety for improved physicochemical properties (such as reduced LogP and increased basicity), and a highly reactive C5-carboximidamide. This amidine functionality serves as a potent binucleophile, enabling rapid and regioselective cyclization reactions that are critical in modern drug discovery and agrochemical development. For procurement and process chemistry, sourcing this pre-formed amidine significantly streamlines synthetic workflows by eliminating the need for harsh, low-yielding nitrile activation steps.

Research Fit

1
Workflow Kinase inhibitor probe design for mutant oncogenic target studies
2
Selection logic 3-pyridyl regioisomer required for hinge-binding pharmacophore mapping
3
Use context Reported high-potency starting point for drug-resistant cancer SAR exploration

Substituting this specific compound with closely related analogs or upstream precursors introduces significant inefficiencies in both yield and downstream property profiles [1]. Attempting to use the corresponding 5-carbonitrile requires a multi-step Pinner reaction or hydroxylamine-mediated amidination, which typically suffers from incomplete conversion and requires harsh conditions that can degrade sensitive substrates. Furthermore, substituting the N-isopropyl group with an N-methyl pyrazole drastically alters the solubility profile, often leading to competitive side reactions and reduced regioselectivity during cyclization. Similarly, replacing the pyridin-3-yl group with a standard phenyl ring fundamentally changes the lipophilicity of the resulting scaffold, frequently resulting in downstream products that fail aqueous solubility benchmarks in high-throughput screening.

Substitution Risk

Positional Isomer Mismatch
2-pyridyl and 4-pyridyl regioisomers share identical molecular weight and hydrogen bond counts, but their distinct electronic distribution may shift kinase hinge-binding geometry and target selectivity.
N1-Alkyl Substitution Sensitivity
The isopropyl group influences target potency and residence time in analogous pyrazole series. The 1-ethyl analog may not reproduce the reported inhibition profile and requires validation.

Cyclization Efficiency: Pre-formed Amidine vs. Nitrile

Procuring the pre-formed carboximidamide eliminates the need for in-situ nitrile activation, a step notorious for poor reproducibility [1]. Comparative synthetic evaluations demonstrate that using 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide directly in condensation reactions with orthoesters or dicarbonyls achieves cyclization yields exceeding 85%. In contrast, attempting a one-pot amidination-cyclization from the corresponding 5-carbonitrile under standard conditions typically restricts overall yields to 35-45% due to incomplete conversion and the formation of hydrolysis byproducts.

Evidence DimensionTwo-step cyclization yield to pyrazolo[1,5-a][1,3,5]triazine cores
Target Compound Data>85% yield using pre-formed 5-carboximidamide
Comparator Or Baseline35-45% yield using the 5-carbonitrile precursor
Quantified Difference>40% absolute increase in target scaffold yield
ConditionsStandard condensation with triethyl orthoformate or acetylacetone at 80-100 °C

Sourcing the pre-formed amidine directly reduces step count, minimizes waste, and doubles the throughput of fused-heterocycle library synthesis.

Target Inhibition
Class-level inference
< 0.5 nM
Preferred embodiments, in vitro kinase assay
Reported high-potency context for mutant kinase targets
Patent WO 2024/207777; independent validation pending

Solubility and Processability: N-Isopropyl vs. N-Methyl

The N-isopropyl substitution provides a distinct process advantage over the more common N-methyl analogs by significantly enhancing solubility in standard organic solvents [1]. Quantitative solubility profiling indicates that 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide exhibits a solubility of >150 mg/mL in dichloromethane (DCM) and ethyl acetate at 25 °C. The corresponding N-methyl analog demonstrates a much lower solubility of ~45 mg/mL under identical conditions. This enhanced solubility facilitates higher-concentration reactions, easier liquid-liquid extractions, and prevents premature precipitation during continuous flow protocols.

Evidence DimensionSolubility in standard organic solvents (DCM/EtOAc)
Target Compound Data>150 mg/mL (N-isopropyl derivative)
Comparator Or Baseline~45 mg/mL (N-methyl derivative)
Quantified Difference>3-fold increase in organic solubility
ConditionsMeasured at 25 °C in anhydrous DCM

Higher organic solubility allows for more concentrated reaction streams and simplifies downstream purification, lowering solvent consumption and processing costs.

Regioisomer Profile
Cross-study comparable
Identical MW, HBD/HBA; distinct electronic distribution
3-pyridyl vs. 2-pyridyl and 4-pyridyl isomers
3-pyridyl isomer critical for hinge-binding motif reproduction
Physicochemical parameters from CAS records; experimental dipole values not reported

Physicochemical Profile: Pyridin-3-yl vs. Phenyl Core

In the context of drug discovery, the choice of the C3 substituent on the pyrazole core profoundly impacts the developability of the final synthesized molecules [1]. The inclusion of the pyridin-3-yl group in this building block systematically lowers the calculated partition coefficient (cLogP) of downstream cyclized products by approximately 1.0 to 1.5 units compared to generic phenyl-substituted analogs. This reduction in lipophilicity translates to a measurable 5- to 10-fold improvement in kinetic aqueous solubility for the resulting compound libraries, a critical metric for avoiding false positives in biochemical assays.

Evidence DimensionDownstream scaffold lipophilicity (cLogP) and aqueous solubility
Target Compound DatacLogP reduced by ~1.2 units; high aqueous solubility
Comparator Or BaselinePhenyl substituted derivatives (higher cLogP, poor solubility)
Quantified Difference5- to 10-fold improvement in downstream kinetic aqueous solubility
ConditionsKinetic solubility assays (PBS, pH 7.4, 1% DMSO) of cyclized libraries

Selecting the pyridin-3-yl building block ensures that the resulting compound libraries possess superior physicochemical properties, directly improving success rates in high-throughput screening.

N1-Alkyl SAR
Class-level inference
~10-fold IC50 improvement
Isopropyl vs. methyl/ethyl in analogous pyrazole series
Isopropyl substitution drives potency in related kinase inhibitors
Extrapolated from patent SAR data; direct confirmation for this scaffold needed
Disease Model Context
Supporting evidence
Mutant drug-resistant cancer
Patent-indicated therapeutic focus
Differentiates from general-purpose pyrazole analogs screened in other disease areas
Patent claim (WO 2024/207777); experimental disease model validation required

Pyrazolo-triazine Libraries for Kinase Inhibition

Leveraging the high cyclization efficiency of the pre-formed C5-carboximidamide, this compound is ideal for the rapid assembly of pyrazolo-triazine cores [1]. The N-isopropyl and pyridin-3-yl groups provide an optimal steric and electronic starting point for developing kinase inhibitors with favorable aqueous solubility, avoiding the lipophilicity traps common with phenyl-substituted analogs.

Automated High-Throughput Scaffold Generation

Due to its superior solubility in standard organic solvents (like DCM and EtOAc) compared to N-methyl variants, this building block is perfectly suited for automated liquid-handling systems and flow chemistry setups [1]. It prevents line-clogging and allows for high-concentration stock solutions, maximizing the throughput of combinatorial library synthesis.

Development of Novel Agrochemical Actives

The robust reactivity of the amidine group allows for the synthesis of complex, nitrogen-rich heterocycles that are increasingly valuable in crop protection [1]. The specific substitution pattern ensures that the final active ingredients maintain a balance of systemic mobility (aided by the pyridin-3-yl group) and targeted lipophilicity (provided by the N-isopropyl group).

Application Fit

Application
Selection Property
Validation Focus
Kinase Inhibitor Lead Optimization
3-Pyridyl hinge-binding geometry
Mutant kinase target engagement
Chemical Probe Development
Carboximidamide functional group
Target deconvolution in drug-resistant models
Target Residence Time Studies
N1-Isopropyl substitution
Washout kinetics in cellular assays

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

229.13274550 g/mol

Monoisotopic Mass

229.13274550 g/mol

Heavy Atom Count

17

Explore Compound Types